molecular formula C16H15BrO2 B14343644 2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane CAS No. 105805-17-2

2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane

Cat. No.: B14343644
CAS No.: 105805-17-2
M. Wt: 319.19 g/mol
InChI Key: QCALQMOOFGMRTL-UHFFFAOYSA-N
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Description

2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane is an organic compound that features a brominated phenyl ring with a benzyloxy substituent and an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane typically involves multiple steps. One common method starts with the bromination of a benzyloxy-substituted phenyl compound. This is followed by the formation of the oxirane ring through an epoxidation reaction. The specific conditions for these reactions can vary, but they often involve the use of brominating agents like N-bromosuccinimide (NBS) and epoxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Epoxide Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of different products depending on the conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

    Epoxide Ring-Opening Reactions: Reagents such as acids, bases, or other nucleophiles can be used. Acidic conditions might involve the use of hydrochloric acid (HCl), while basic conditions could involve sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane involves its reactivity due to the presence of the bromine atom and the oxirane ring. The bromine atom can participate in substitution reactions, while the oxirane ring is highly reactive and can undergo ring-opening reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxy-5-bromobenzaldehyde
  • 2-Benzyloxy-5-bromopyrimidine
  • 2-Benzyloxy-5-formylphenylboronic acid

Uniqueness

2-[5-(Benzyloxy)-2-bromophenyl]-2-methyloxirane is unique due to the combination of the benzyloxy group, bromine atom, and oxirane ring.

Properties

CAS No.

105805-17-2

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

2-(2-bromo-5-phenylmethoxyphenyl)-2-methyloxirane

InChI

InChI=1S/C16H15BrO2/c1-16(11-19-16)14-9-13(7-8-15(14)17)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

QCALQMOOFGMRTL-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)Br

Origin of Product

United States

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